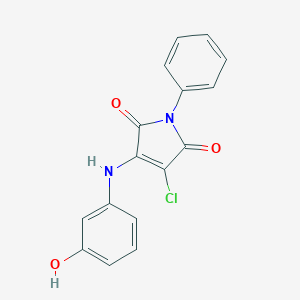
1-Tert-butyl-3-(3-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Tert-butyl-3-(3-methylphenyl)thiourea is a chemical compound with the linear formula C11H16N2S . It has a molecular weight of 208.328 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Tert-butyl-3-(3-methylphenyl)thiourea are not fully detailed in the available resources. The molecular weight is known to be 208.328 .Scientific Research Applications
Urease Inhibitors
Thiourea derivatives, such as “1-Tert-butyl-3-(3-methylphenyl)thiourea”, have been found to play a vital role in pharmaceutical chemistry, particularly as potent urease inhibitors . Urease is an enzyme responsible for several health issues in humans, including peptic ulcers, kidney stone formation, and hepatic coma . The development and discovery of novel urease inhibitors have been a significant focus in recent years .
Synthesis of N-Pyrazolyl Imines
“1-Tert-butyl-3-(3-methylphenyl)thiourea” can be used in the synthesis of N-pyrazolyl imines . These compounds are synthesized at ambient temperature by a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol . These N-pyrazolyl imines have been employed in the aza-Diels–Alder cycloaddition reaction for the syntheses of pyrazolopyrid-4-ones and isoquinolines .
Migration Studies
The substance and its oxidation product, along with a structurally related impurity, have been used in specific migration studies . These studies are crucial in understanding the behavior and impact of these substances in various environments .
Formation of C-S Bonds
Thiourea derivatives can be used in the formation of C-S bonds . For instance, S-tert-butyl isothiouronium bromide, a thiourea derivative, has been successfully applied as an odorless surrogate for tert-butyl thiol . The C-S bond formation is carried out under palladium catalysis with the thiolate formed in situ, resulting in high yields of tert-butyl aryl sulfides .
properties
IUPAC Name |
1-tert-butyl-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-9-6-5-7-10(8-9)13-11(15)14-12(2,3)4/h5-8H,1-4H3,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFIURSGTADZBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B381195.png)
![N-1,3-benzothiazol-2-yl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B381198.png)


![methyl [6-bromo-2-(4-nitrophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B381202.png)

![4-[5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B381208.png)
![4-[5-(2-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B381211.png)
![4-[5-(2-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B381212.png)
![4-[3-(4-Methoxyphenyl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B381214.png)
![4-[5-(2,6-Dimethyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B381215.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B381216.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B381217.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B381218.png)